2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that includes a chloro group, a benzenesulfonamide moiety, and a methylimidazo[1,2-a]pyrimidinyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves multiple steps, including the formation of the imidazo[1,2-a]pyridine scaffold. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of suitable precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow the simultaneous formation of multiple bonds in a single reaction vessel, making the synthesis more efficient.
Oxidative Coupling: This method involves the coupling of different fragments through oxidative processes, often using metal catalysts.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar chemical properties.
Benzimidazoles: These compounds feature a benzimidazole ring and are known for their biological activities.
Pyrimidines: These compounds contain a pyrimidine ring and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C19H15ClN4O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-10-11-24-12-17(22-19(24)21-13)14-6-8-15(9-7-14)23-27(25,26)18-5-3-2-4-16(18)20/h2-12,23H,1H3 |
InChI Key |
AWZDCNWMVQJPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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